molecular formula C28H26ClN3O5S B11090872 ethyl 4-{[(2Z)-6-[(3-chlorophenyl)carbamoyl]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate

ethyl 4-{[(2Z)-6-[(3-chlorophenyl)carbamoyl]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate

Cat. No.: B11090872
M. Wt: 552.0 g/mol
InChI Key: LOZPPEOLENJMHW-UHFFFAOYSA-N
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Description

ETHYL 4-{[6-[(3-CHLOROANILINO)CARBONYL]-3-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE is a complex organic compound with a unique structure that includes a thiazine ring, a benzoate ester, and various functional groups such as methoxy, chloro, and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[6-[(3-CHLOROANILINO)CARBONYL]-3-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE typically involves multi-step organic reactions. The key steps include the formation of the thiazine ring, the introduction of the benzoate ester, and the incorporation of the functional groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[6-[(3-CHLOROANILINO)CARBONYL]-3-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-{[6-[(3-CHLOROANILINO)CARBONYL]-3-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-{[6-[(3-CHLOROANILINO)CARBONYL]-3-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 4-{[6-[(3-CHLOROANILINO)CARBONYL]-3-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE can be compared with other similar compounds, such as:

    ETHYL 4-({6-[(3-ETHOXYANILINO)CARBONYL]-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE}AMINO)BENZOATE: This compound has an ethoxy group instead of a methoxy group.

    ETHYL 4-({6-[(4-FLUOROANILINO)CARBONYL]-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE}AMINO)BENZOATE: This compound has a fluoro group instead of a chloro group.

The uniqueness of ETHYL 4-{[6-[(3-CHLOROANILINO)CARBONYL]-3-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H26ClN3O5S

Molecular Weight

552.0 g/mol

IUPAC Name

ethyl 4-[[6-[(3-chlorophenyl)carbamoyl]-3-[(4-methoxyphenyl)methyl]-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C28H26ClN3O5S/c1-3-37-27(35)19-9-11-21(12-10-19)31-28-32(17-18-7-13-23(36-2)14-8-18)25(33)16-24(38-28)26(34)30-22-6-4-5-20(29)15-22/h4-15,24H,3,16-17H2,1-2H3,(H,30,34)

InChI Key

LOZPPEOLENJMHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)OC

Origin of Product

United States

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